molecular formula C15H12OS B12879457 3-(Benzylsulfanyl)-1-benzofuran CAS No. 88673-96-5

3-(Benzylsulfanyl)-1-benzofuran

Cat. No.: B12879457
CAS No.: 88673-96-5
M. Wt: 240.3 g/mol
InChI Key: AZTCFSSJAZINIW-UHFFFAOYSA-N
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Description

3-(Benzylthio)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of a benzylthio group at the third position of the benzofuran ring gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)benzofuran typically involves the reaction of benzofuran with benzylthiol under specific conditions. One common method is the nucleophilic substitution reaction where benzofuran is treated with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 3-(Benzylthio)benzofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylthio)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzylthio)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Benzylthio)benzofuran is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

88673-96-5

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

3-benzylsulfanyl-1-benzofuran

InChI

InChI=1S/C15H12OS/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10H,11H2

InChI Key

AZTCFSSJAZINIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=COC3=CC=CC=C32

Origin of Product

United States

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